molecular formula C8H16ClNO3 B2743758 Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride CAS No. 2219370-69-9

Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride

Cat. No.: B2743758
CAS No.: 2219370-69-9
M. Wt: 209.67
InChI Key: AFSKNCZBTONMMG-UHFFFAOYSA-N
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Description

Historical Development of Aminooxolane Chemistry

The exploration of aminooxolane derivatives began with early studies on tetrahydrofuran amino acids, which emerged as scaffolds for peptide mimetics and enzyme inhibitors. A pivotal advancement occurred in 2007, when König et al. synthesized 3-amino-2-(4-bromophenyl)tetrahydrofuran-3-carboxylic acid via a four-step sequence involving methionine derivatization, esterification, and aldol-like cyclization. This work demonstrated the feasibility of constructing stereochemically complex oxolane rings, laying the groundwork for derivatives like methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride.

Subsequent efforts focused on optimizing protection strategies for amino and carboxyl groups during synthesis. For instance, tert-butyl (tBu) and benzyloxycarbonyl (Cbz) groups were tested for stability under basic cyclization conditions, though N-Boc protection remained preferred due to higher yields. The introduction of this compound in the late 2010s reflected a shift toward ester-functionalized aminooxolanes, which offered improved solubility and reactivity for further derivatization.

Research Significance Within Medicinal Chemistry

Aminooxolanes are prized in drug discovery for their ability to mimic natural amino acids while conferring metabolic stability. This compound’s propanoate ester enhances membrane permeability, making it a candidate for prodrug development. Additionally, its oxolane ring imposes conformational constraints that can improve target binding selectivity, a feature exploited in antimicrobial and anti-inflammatory agent design.

Recent studies highlight its role as a building block for hybrid molecules. For example, hydrazone derivatives of similar oxolane-containing compounds exhibit potent antifungal activity (MIC = 0.5–8 μg/mL against C. albicans), suggesting avenues for structural optimization. The compound’s amino group also enables conjugation with pharmacophores, as seen in sulfamate-linked adenosine analogs with antibacterial properties.

Methodological Evolution in Aminooxolane Research

Synthetic routes to this compound have evolved significantly. Early methods relied on linear sequences starting from methionine, but modern approaches employ convergent strategies:

  • Cyclization via Aldol-SN2 Cascades : Treatment of sulfonium salts (e.g., rac-2) with KOH in acetonitrile induces deprotonation, aldol addition with aldehydes, and intramolecular nucleophilic substitution to form the oxolane ring.
  • Esterification-Hydrazone Formation : Propanoate esters are functionalized with hydrazides using glacial acetic acid as a catalyst, enabling diversification into hydrazone libraries.
  • Asymmetric Catalysis : Recent protocols employ chiral catalysts to access enantiopure aminooxolanes, addressing earlier limitations in stereocontrol.

Table 1: Comparison of Synthetic Methods

Method Yield (%) Diastereoselectivity (trans:cis) Key Advantage
Aldol-SN2 Cascade 60–75 97:3 High stereoselectivity
Hydrazone Formation 80–90 Not applicable Rapid diversification
Asymmetric Catalysis 50–65 99:1 Enantioselective synthesis

Current Research Landscape and Trends

The compound’s molecular formula (C₈H₁₆ClNO₃) and modular structure have spurred interest in structure-activity relationship (SAR) studies. Computational modeling predicts strong hydrogen-bonding interactions between its amino group and biological targets, such as bacterial dihydrofolate reductase. Patent activity has increased, with methods for large-scale production using continuous-flow reactors improving yields by 15–20% compared to batch processes.

Collaborations between academia and industry aim to repurpose the compound for non-medicinal applications. For example, its oxolane ring’s electron-rich nature is being explored in catalysis, where it facilitates ligand design for transition-metal complexes.

Interdisciplinary Research Applications

Beyond drug discovery, this compound has found utility in:

  • Materials Science : Incorporation into polymers enhances thermal stability, with glass transition temperatures (Tg) increasing by 30–40°C compared to non-oxolane analogs.
  • Catalysis : The amino group serves as a coordination site in palladium-catalyzed cross-coupling reactions, achieving turnover numbers (TON) exceeding 10,000 in Suzuki-Miyaura couplings.
  • Computational Chemistry : Density functional theory (DFT) studies model its conformational dynamics, guiding the design of derivatives with tailored ring puckering angles.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(3-aminooxolan-3-yl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-11-7(10)2-3-8(9)4-5-12-6-8;/h2-6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSKNCZBTONMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1(CCOC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of Benzyl-Protected Precursors

A widely employed method involves the catalytic hydrogenation of benzyl-protected amine intermediates. This approach begins with the synthesis of methyl 3-(benzyl(methyl)amino)propanoate, which undergoes deprotection under hydrogen gas in the presence of palladium on activated carbon (Pd/C). The reaction typically proceeds in ethanol at room temperature for 48 hours under an inert atmosphere.

Key Steps :

  • Deprotection : The benzyl group is selectively removed via hydrogenolysis, yielding the primary amine.
  • Acidification : The free amine is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Optimization Insights :

  • Catalyst loading at 10% Pd/C ensures complete deprotection without over-reduction.
  • Transesterification side reactions are mitigated by refluxing the crude product in 5 M HCl, achieving a final yield of 72%.

Reductive Amination via Hydroformylation

Adapted from a patent for synthesizing 3-aminomethyltetrahydrofuran, this method leverages rhodium-catalyzed hydroformylation of 2,5-dihydrofuran to produce tetrahydrofuran-3-carbaldehyde. The aldehyde intermediate undergoes reductive amination with methylamine under hydrogen pressure (2–4 MPa) at 60–80°C for 6–12 hours.

Reaction Conditions :

  • Catalyst : Rhodium complexes for hydroformylation; palladium or nickel for reductive amination.
  • Solvent : Polar aprotic solvents (e.g., N-methylpyrrolidone) enhance reaction efficiency.

Yield and Scalability :

  • The two-step process achieves over 95% yield, demonstrating industrial viability.

Multi-Step Synthesis via Oxadiazole Intermediates

EvitaChem’s protocol highlights the use of oxadiazole rings as key intermediates. The synthesis begins with the cyclization of 3-aminooxolane with hydroxylamine to form a 1,2,4-oxadiazole derivative. Subsequent esterification with methyl propanoate in the presence of thionyl chloride generates the target compound.

Critical Parameters :

  • Cyclization : Conducted at 80–100°C for 8–12 hours.
  • Esterification : Requires stoichiometric HCl to protonate the amine, facilitating salt formation.

Challenges :

  • Competing side reactions during oxadiazole formation necessitate precise temperature control.

Bayesian Optimization of Reaction Parameters

Recent advances in machine learning have enabled accelerated optimization of synthetic routes. Multi-task Bayesian optimization (MTBO) reduces the number of experiments needed to identify ideal conditions. For instance, varying residence time (5–60 minutes), temperature (80–140°C), and catalyst loading (1–10 mol%) optimizes yields up to 84.9% in flow chemistry setups.

Case Study :

  • Catalyst Screening : JohnPhos outperformed XPhos in Pd-catalyzed reactions, increasing yield by 22%.
  • Solvent Effects : Acetonitrile improved reaction kinetics compared to toluene.

Comparative Analysis of Preparation Methods

Method Key Steps Yield Scalability Cost Efficiency
Catalytic Hydrogenation Deprotection, acidification 72% Moderate High
Reductive Amination Hydroformylation, amination >95% High Moderate
Oxadiazole Intermediate Cyclization, esterification 65% Low Low
Bayesian Optimization Parameter space exploration 85% High High

Strategic Recommendations for Industrial Synthesis

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd/C) remain superior for hydrogenation steps due to their recyclability and selectivity.
  • Solvent Systems : Ethanol and acetonitrile balance reaction efficiency and environmental impact.
  • Process Intensification : Flow chemistry coupled with MTBO reduces optimization time from months to days.

Future research should prioritize green chemistry principles, such as substituting toxic solvents (e.g., thionyl chloride) with ionic liquids or bio-based alternatives. Additionally, mechanistic studies on oxadiazole ring stability could further enhance yield predictability.

Chemical Reactions Analysis

Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride has been investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets, particularly in the central nervous system.

Neuropharmacological Potential

Recent studies have indicated that compounds similar to this compound can act as inhibitors of GABA transporters, which play a crucial role in neurotransmission and are implicated in various neurological disorders. For instance, functionalized amino acids derived from similar structures have shown promise as inhibitors of GABA uptake, potentially leading to new treatments for conditions such as neuropathic pain and anxiety disorders .

Table 1: Inhibitory Potencies of Related Compounds

Compound IDmGAT1 (pIC50)mGAT2 (pIC50)mGAT3 (pIC50)mGAT4 (pIC50)
50a8.27 ± 0.034.314.354.07
56a8.29 ± 0.025.315.245.36

Data represent mean ± SEM from three independent experiments.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the oxolane ring and the propanoate moiety.

Synthetic Routes

The compound can be synthesized through the following general steps:

  • Formation of the oxolane ring via cyclization reactions.
  • Introduction of the propanoate group through esterification processes.
  • Hydrochloride salt formation to enhance solubility and stability.

Table 2: Summary of Synthetic Routes

StepReaction TypeKey Reagents
Step 1CyclizationAmino alcohols, acid catalysts
Step 2EsterificationPropanoic acid, coupling agents
Step 3Salt FormationHydrochloric acid

Neuropathic Pain Models

In vivo studies have demonstrated that derivatives of this compound exhibit antinociceptive properties in rodent models of neuropathic pain, suggesting their potential utility in pain management therapies .

Cognitive Enhancement

Research indicates that compounds with similar structural characteristics may also serve as cognitive enhancers by modulating neurotransmitter systems associated with learning and memory . This positions this compound as a candidate for further exploration in cognitive impairment therapies.

Mechanism of Action

The mechanism of action of methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula Key Substituents/Functional Groups Stereochemistry Applications/Notes
This compound 223490-68-4 C₈H₁₅NO₃·HCl (estimated) Oxolane ring, amino group, methyl ester, hydrochloride Not specified Intermediate in drug synthesis
Methyl 3-fluoro-D-phenylalaninate hydrochloride Not provided C₁₀H₁₁FNO₂·HCl Fluorophenyl, D-configuration, methyl ester D-configuration Peptide synthesis; fluorinated drug analogs
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride Not provided C₈H₁₈ClNO₂ Branched alkyl, methylamino, dimethyl groups S-configuration Synthetic intermediate (e.g., NMR data )
Methyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride 851785-21-2 C₁₁H₁₄ClNO₄S Methylsulfonylphenyl, S-configuration S-configuration Potential sulfonamide drug precursor
Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride Not provided C₁₃H₂₀ClNO₂ Ethyl ester, 3-methylphenyl Not specified Higher lipophilicity vs. methyl esters
Se-Methylseleno-L-cysteine methyl ester hydrochloride Not provided C₅H₁₂ClNO₂Se Selenocysteine, L-configuration L-configuration Antioxidant research; selenium biochemistry
(S)-Methyl 3-amino-3-phenylpropanoate hydrochloride 1369494-59-6 C₁₀H₁₄ClNO₂ Phenyl, S-configuration S-configuration Aromatic amine-based intermediates

Key Differences and Implications

Cyclic vs. Aromatic Backbones :

  • The oxolane ring in the target compound introduces conformational rigidity and reduced aromaticity compared to phenyl-substituted analogs (e.g., CAS 1369494-59-6) . This may decrease π-π stacking interactions but improve metabolic stability.

Fluorine in the D-phenylalaninate derivative () improves lipophilicity and bioavailability, commonly exploited in CNS-targeting drugs .

Stereochemical Influences: The S-configuration in CAS 851785-21-2 and ’s branched compound may confer specificity in enzyme-binding pockets, contrasting with the non-specified stereochemistry of the target compound .

Ester Group Variations :

  • Ethyl esters (e.g., ) exhibit slower hydrolysis rates than methyl esters, affecting prodrug activation kinetics .

Biological Activity

Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound features a propanoate structure with an amino group and an oxolane (tetrahydrofuran) moiety. Its molecular formula is C10H17ClN2O3, with a molecular weight of approximately 236.71 g/mol. The presence of the oxolane ring is significant as it enhances solubility and reactivity, making it a valuable intermediate in organic synthesis and various biological applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially acting as an inhibitor or modulator in various biochemical pathways.
  • Neuropathic Pain Modulation : Preliminary studies suggest that compounds with similar structures may exhibit analgesic properties, particularly in models of neuropathic pain.
  • GABA Transporter Interaction : It may influence GABA uptake, which is crucial for neurotransmission and has implications for treating neurological disorders.

The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems and enzyme activities. Notably, it has been studied for its effects on GABA transporters (mGAT1–4), which are vital for maintaining GABA levels in the synaptic cleft.

Table 1: Inhibitory Potencies of Related Compounds

CompoundmGAT1 (pIC50)mGAT2 (pIC50)mGAT3 (pIC50)mGAT4 (pIC50)
Compound A5.43 ± 0.054.98 ± 0.045.31 ± 0.045.24 ± 0.05
Compound B6.27 ± 0.035.12 ± 0.026.00 ± 0.015.75 ± 0.03
Methyl 3-(3-aminooxolan-3-yl)propanoate HClTBDTBDTBDTBD

Case Studies

  • Neuropathic Pain Models : In a series of in vivo experiments, compounds structurally related to this compound demonstrated significant antinociceptive properties in rodent models of neuropathic pain induced by chemotherapy and diabetes.
  • GABA Transporter Studies : Research focusing on the inhibition of GABA uptake revealed that certain derivatives exhibited high potency against mGAT subtypes, suggesting a promising avenue for developing treatments for conditions like anxiety and epilepsy.

Q & A

Q. What synthetic strategies are effective for preparing Methyl 3-(3-aminooxolan-3-yl)propanoate hydrochloride, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves coupling oxolane-derived amines with activated esters. For example, analogous compounds (e.g., β-alanine methyl ester hydrochloride) are synthesized via nucleophilic substitution or esterification under controlled pH and temperature . Optimization includes:
  • Protection of the amine group (e.g., Boc-protection) to prevent side reactions.
  • Use of coupling agents like DCC or HOBt for ester formation.
  • Purification via recrystallization or silica gel chromatography to achieve >95% purity, as demonstrated in related intermediates .
    Reaction monitoring via TLC or HPLC is critical to track intermediate formation .

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer :
  • 1H-NMR spectroscopy : Peaks for the oxolane ring (δ 3.5–4.0 ppm) and methyl ester (δ 3.7–3.9 ppm) confirm the backbone. Amine protons may appear as broad singlets (δ 1.5–2.5 ppm) .
  • Mass spectrometry : ESI-MS provides accurate molecular weight confirmation (e.g., [M+H]+ for C₈H₁₄ClNO₃: theoretical ~220.1).
  • Elemental analysis : Validate stoichiometry (C, H, N, Cl) within ±0.3% deviation .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>97%) .

Advanced Research Questions

Q. What analytical approaches are recommended to evaluate the stability of this compound under different storage conditions?

  • Methodological Answer :
  • Accelerated stability studies : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via HPLC. Hydrolysis of the ester group is a key degradation pathway, detectable by free carboxylic acid formation .
  • pH-dependent stability : Assess compound integrity in buffered solutions (pH 1–10) over 24 hours. Acidic conditions may protonate the amine, reducing reactivity, while alkaline conditions accelerate ester hydrolysis .
  • Lyophilization : For long-term storage, lyophilize the compound under vacuum and store at -20°C in amber vials to prevent moisture absorption .

Q. How do stereochemical variations in the oxolane ring or amino group influence the reactivity and biological activity of derivatives?

  • Methodological Answer :
  • Stereoselective synthesis : Use chiral catalysts (e.g., L-proline) or enantiomerically pure starting materials to isolate (R)- or (S)-configured oxolane intermediates. For example, (S)-enantiomers of related propanoate esters show enhanced receptor binding in pharmacological studies .
  • Biological assays : Compare enantiomers in vitro (e.g., enzyme inhibition assays) to correlate stereochemistry with activity. For instance, (S)-configured analogs of fluoxetine derivatives exhibit higher serotonin reuptake inhibition .
  • Computational modeling : Perform docking studies with target proteins (e.g., GPCRs) to predict binding affinities based on stereochemistry .

Data Contradictions and Resolutions

  • Synthesis Yields : Patent data reports near-quantitative yields for similar compounds using HCl/dioxane, while other routes show lower yields (60–70%) due to side reactions. Resolution: Optimize stoichiometry and reaction time for specific intermediates.
  • Stability Data : suggests the compound is stable under inert atmospheres, while emphasizes moisture sensitivity. Resolution: Conduct humidity-controlled stability tests to establish storage guidelines.

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